5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline
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Overview
Description
5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions, a methyl group at the 3 position, and a partially saturated isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and fully saturated isoquinoline derivatives .
Scientific Research Applications
5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and other chemical industries.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar in structure but with different substitution patterns.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: A derivative with a chlorophenyl group, showing different biological activities.
9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’5,6][1,3]oxazino[2,3-a]isoquinoline: A more complex derivative formed through heterocyclization reactions.
Uniqueness
5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate calcium channels and receptor activities makes it a valuable compound for research in muscle physiology and potential therapeutic applications.
Properties
CAS No. |
87665-07-4 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10-9(7-13-8)4-5-11(14-2)12(10)15-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
VNVAOOMOQSDQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2OC)OC)C=N1 |
Origin of Product |
United States |
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